N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Description
N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring and a sulfanyl group, which are known to influence biological activity. Its molecular formula is C15H18N4OS with a molecular weight of approximately 302.39 g/mol. The presence of the dimethylphenyl and triazole moieties suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds containing triazole rings exhibit notable antitumor properties. For instance:
- Case Study : A study on similar triazole derivatives demonstrated that modifications in the phenyl ring significantly impacted cytotoxic activity against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions enhanced the activity against tumor cells, as indicated by IC50 values lower than 10 µM in multiple assays .
Table 1: Comparison of Antitumor Activity in Related Compounds
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Triazole derivatives are known for their broad-spectrum antibacterial properties.
- Mechanism of Action : The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis in bacteria . Studies have shown that derivatives with similar structures exhibit minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Overview
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substituent Effects : The introduction of methyl groups at specific positions on the phenyl ring enhances biological activity.
- Triazole Ring Importance : The presence of the triazole moiety is crucial for both antitumor and antimicrobial activities.
- Sulfanyl Group Role : The sulfanyl group contributes to the overall stability and interaction with biological targets.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9-4-10(2)6-11(5-9)15-12(18)7-19-13-16-14-8-17(13)3/h4-6,8H,7H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPDDMNQVTVGTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=CN2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.